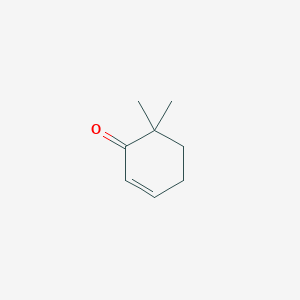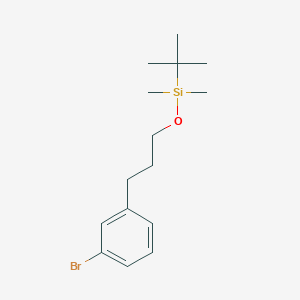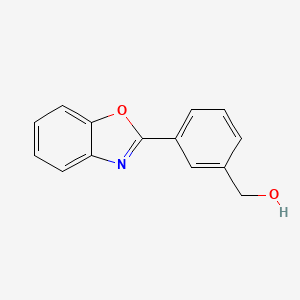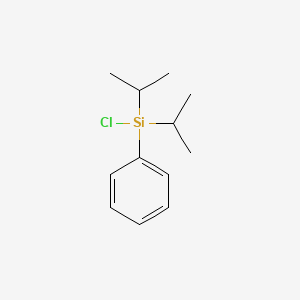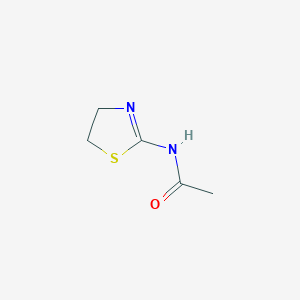![molecular formula C14H10O3 B3055635 3H-benzo[f]chromene-2-carboxylic acid CAS No. 659745-57-0](/img/structure/B3055635.png)
3H-benzo[f]chromene-2-carboxylic acid
描述
3H-benzo[f]chromene-2-carboxylic acid is a heterocyclic compound that belongs to the family of chromenes It is characterized by a fused benzene and chromene ring system with a carboxylic acid functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-benzo[f]chromene-2-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing 2-hydroxy-1-naphthaldehyde with Meldrum’s acid in the presence of a base such as pyridine. Ethanol is commonly used as the solvent for this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Knoevenagel condensation reaction. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 3H-benzo[f]chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3H-benzo[f]chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various chromene derivatives with potential biological activities.
Medicine: Its derivatives are explored for their anti-inflammatory, antimicrobial, and antioxidant activities.
Industry: The compound is used in the development of fluorescent probes and sensors for detecting metal ions.
作用机制
The mechanism of action of 3H-benzo[f]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 2-Oxo-2H-chromene-6-carboxylic acid
- 4-Hydroxycoumarin
- 3,6-Dimethyl-4H-chromen-4-one
Comparison: 3H-benzo[f]chromene-2-carboxylic acid is unique due to its fused benzene and chromene ring system, which imparts distinct chemical and biological properties. Unlike simpler chromene derivatives, this compound exhibits enhanced stability and a broader range of biological activities.
属性
IUPAC Name |
3H-benzo[f]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDKYOMXAZNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477267 | |
| Record name | 3H-benzo[f]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659745-57-0 | |
| Record name | 3H-benzo[f]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antitumor mechanisms of 3H-benzo[f]chromene-2-carboxylic acid derivatives?
A1: Research indicates that certain derivatives, like compound 5e in a study by [], exhibit antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H460) through multiple mechanisms:
- Elevated intracellular reactive oxygen species (ROS) levels: Increasing ROS, leading to oxidative stress and cell death in cancer cells. []
Q2: Can this compound derivatives be used for biological imaging?
A2: Yes, some derivatives show promise as fluorescent probes. For instance, compound 6g, identified in the same study [], displays excellent fluorescence properties while maintaining low cytotoxicity. This combination makes it a potential candidate for biological imaging applications. []
Q3: How does this compound interact with metal ions?
A3: Studies using compound 1, a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative, revealed selective chelation and fluorescence quenching with sodium ions (Na+). This interaction exhibited a 1:2 binding stoichiometry. Density Functional Theory (DFT) calculations suggested that the interaction occurs through oxidative and reductive Photoinduced Electron Transfer (PET) mechanisms. []
Q4: How does the structure of this compound influence its interaction with sodium ions?
A4: DFT calculations on compound 1 [] suggest that the carboxyl and carbonyl groups within the this compound structure play a crucial role in chelating Na+ ions. Modifications to these functional groups could potentially alter the binding affinity and selectivity towards different metal ions.
Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?
A5: Various spectroscopic methods are employed for characterization, including:
- UV/Visible spectroscopy: To determine the compound's absorption characteristics and study its interactions with metal ions. []
- Fluorescence spectroscopy: To analyze fluorescence properties, including emission wavelengths, Stokes shifts, and changes in fluorescence intensity upon binding events. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the compound's structure and confirm its synthesis. []
Q6: Has the interaction of this compound with DNA been studied?
A6: Yes, research has explored the interaction of a Eu(III)-3-oxo-3H-benzo[f]chromene-2-carboxylic acid (BCCA) complex with DNA. [] UV-Vis spectroscopy and luminescence measurements indicated the formation of a ternary complex involving Eu(III), BCCA, and DNA. This interaction and the calculated binding parameters suggest potential applications for DNA binding and related studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


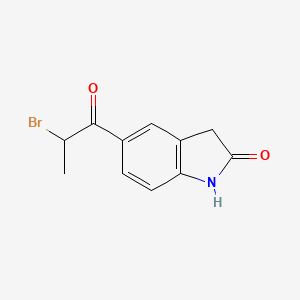
![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)
![2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol](/img/structure/B3055555.png)
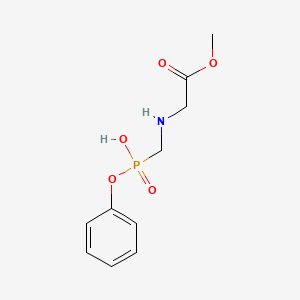
![2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dioxolane](/img/structure/B3055558.png)
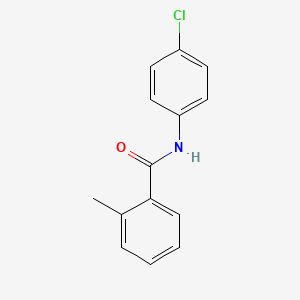
![2-[10-(oxiran-2-yl)decyl]oxirane](/img/structure/B3055564.png)
![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)

